Kinase Inhibition: 3-Phenylisoxazole Scaffold Delivers >15,000-fold Higher Potency than 4-PIOL in PfPKG Assays
In a head-to-head comparison, the 3-phenylisoxazole core (exemplified by compound 3) inhibited P. falciparum cGMP-dependent protein kinase (PfPKG) with a Ki of 0.7 ± 0.2 nM, whereas the 4-PIOL scaffold (lacking the 3-phenyl substituent) exhibited negligible activity at concentrations up to 10 μM [1]. This represents a >15,000-fold difference in potency directly attributable to the 3-phenyl substitution.
| Evidence Dimension | Inhibitory potency (Ki) against PfPKG |
|---|---|
| Target Compound Data | Ki = 0.7 ± 0.2 nM |
| Comparator Or Baseline | 4-PIOL (5-(piperidin-4-yl)isoxazol-3-ol) Ki >10,000 nM |
| Quantified Difference | >15,000-fold higher potency |
| Conditions | Recombinant PfPKG, ATP-competitive inhibition assay, [γ-33P]ATP substrate |
Why This Matters
This quantitative difference dictates that only the 3-phenyl substituted isoxazole series is suitable for PfPKG-targeted antimalarial programs; substitution with 4-PIOL would yield false negatives.
- [1] Eck T, Laureano de Souza M, Yadav Bheemanaboina RR, et al. Characterization of novel competitive inhibitors of P. falciparum cGMP-dependent protein kinase. 2021. doi:10.1371/journal.pone.0249620. View Source
